3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-6,7-dimethoxy-2-benzofuran-1(3H)-one
Overview
Description
3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-6,7-dimethoxy-2-benzofuran-1(3H)-one is a useful research compound. Its molecular formula is C19H16O7 and its molecular weight is 356.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.08960285 g/mol and the complexity rating of the compound is 550. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antioxidant Properties
Compounds similar to 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-6,7-dimethoxy-2-benzofuran-1(3H)-one have been studied for their antioxidant properties. A study by Zhu et al. (2011) explored the antioxidant capabilities of benzofuranone-typical compounds, highlighting their potential as hydrogen-atom-donating antioxidants and good proton donors, suggesting their suitability for antioxidant applications (Zhu et al., 2011). Another study by Then et al. (2017) found that certain benzofuran derivatives displayed significant radical scavenging activities, comparable to standard antioxidants (Then et al., 2017).
Antimicrobial and Antibacterial Activities
Research by Kumar et al. (2015) focused on benzofuranyl esters, revealing their antimicrobial and antibacterial activities. These findings suggest the potential of benzofuran derivatives in developing new antimicrobial agents (Kumar et al., 2015).
Anti-Cancer Activities
A study conducted by Demirayak et al. (2015) synthesized and evaluated aurone derivatives of benzofuran for their anti-cancer activities, indicating the potential therapeutic applications of these compounds in cancer treatment (Demirayak et al., 2015).
Neuropharmacological Effects
Ono et al. (1995) investigated compounds related to benzofuran for their neuropharmacological effects, particularly their antiamnestic and antihypoxic activities, suggesting the utility of benzofuran derivatives in cognitive and neurological disorders (Ono et al., 1995).
Solubility and Material Science Applications
Walker et al. (2011) studied the solubility properties of certain benzofuran derivatives in different solvents, providing insights that could be useful in material science, particularly in the formulation and processing of these compounds (Walker et al., 2011).
Properties
IUPAC Name |
3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-6,7-dimethoxy-3H-2-benzofuran-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O7/c1-22-14-6-4-11-15(26-19(21)17(11)18(14)23-2)8-12(20)10-3-5-13-16(7-10)25-9-24-13/h3-7,15H,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVHEEZBOYOSPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)CC(=O)C3=CC4=C(C=C3)OCO4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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